molecular formula C18H19NO4 B12457193 Propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

Propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

Cat. No.: B12457193
M. Wt: 313.3 g/mol
InChI Key: WSMLUFBVHVVRLX-UHFFFAOYSA-N
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Description

Propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes a propyl ester group and a tetrahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate typically involves the esterification of 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid with propanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides or ethers.

Scientific Research Applications

Propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)propanoic acid
  • 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate

Uniqueness

Propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate is unique due to its specific ester group and the tetrahydroisoindole moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

propyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C18H19NO4/c1-2-10-23-18(22)12-6-5-7-13(11-12)19-16(20)14-8-3-4-9-15(14)17(19)21/h3-7,11,14-15H,2,8-10H2,1H3

InChI Key

WSMLUFBVHVVRLX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

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